(Z)Butylidenephthalide
(Z)Butylidenephthalide
(Z)-3-butylidenephthalide is a gamma-lactone that is phthalide substituted by a butylidene group at position 3. Isolated from Ligusticum porteri, it exhibits hypoglycemic activity. It has a role as a metabolite, a hypoglycemic agent and an EC 3.2.1.20 (alpha-glucosidase) inhibitor. It is a member of 2-benzofurans and a gamma-lactone. It is functionally related to a 2-benzofuran-1(3H)-one.
Butylidenephthalide is a natural product found in Angelica gigas, Pinellia ternata, and other organisms with data available.
Butylidenephthalide is a natural product found in Angelica gigas, Pinellia ternata, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
72917-31-8
VCID:
VC21227323
InChI:
InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3/b11-8-
SMILES:
CCCC=C1C2=CC=CC=C2C(=O)O1
Molecular Formula:
C12H12O2
Molecular Weight:
188.22 g/mol
(Z)Butylidenephthalide
CAS No.: 72917-31-8
Cat. No.: VC21227323
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (Z)-3-butylidenephthalide is a gamma-lactone that is phthalide substituted by a butylidene group at position 3. Isolated from Ligusticum porteri, it exhibits hypoglycemic activity. It has a role as a metabolite, a hypoglycemic agent and an EC 3.2.1.20 (alpha-glucosidase) inhibitor. It is a member of 2-benzofurans and a gamma-lactone. It is functionally related to a 2-benzofuran-1(3H)-one. Butylidenephthalide is a natural product found in Angelica gigas, Pinellia ternata, and other organisms with data available. |
|---|---|
| CAS No. | 72917-31-8 |
| Molecular Formula | C12H12O2 |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | (3Z)-3-butylidene-2-benzofuran-1-one |
| Standard InChI | InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3/b11-8- |
| Standard InChI Key | WMBOCUXXNSOQHM-FLIBITNWSA-N |
| Isomeric SMILES | CCC/C=C\1/C2=CC=CC=C2C(=O)O1 |
| SMILES | CCCC=C1C2=CC=CC=C2C(=O)O1 |
| Canonical SMILES | CCCC=C1C2=CC=CC=C2C(=O)O1 |
| Appearance | Oil |
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